Product packaging for Biperiden(Cat. No.:CAS No. 163296-11-5)

Biperiden

Cat. No.: B1170787
CAS No.: 163296-11-5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Biperiden (B1667296) Characterization

The development of this compound can be traced back to the mid-20th century, a period that saw the advent of synthetic anticholinergic compounds for the treatment of Parkinson's disease. nih.gov It was first synthesized by the German chemist W. Klavehn at Knoll AG. wikipedia.orgwikidoc.org A patent for the compound was filed in Germany in March 1953, followed by applications in numerous other countries. wikipedia.orgwikidoc.org In the United States, a patent was granted in April 1957, and the drug was approved for medical use in 1959. wikipedia.org

Early research focused on establishing its efficacy in alleviating the motor symptoms of Parkinson's disease, such as tremors, rigidity, and akinesia. patsnap.comresearchgate.net These pioneering studies confirmed its role as a centrally acting anticholinergic agent. ncats.io The foundational hypothesis was that by blocking cholinergic transmission in the corpus striatum, this compound could counteract the effects of diminished dopamine (B1211576) levels, a hallmark of Parkinsonism. patsnap.comncats.io

The chemical synthesis of this compound involves a multi-step process. A key starting material is 1-(bicyclo[2.2.1]hept-5-en-2-yl)ethanone, which exists as exo and endo isomers. google.com The synthesis pathway requires the specific use of the exo isomer to ultimately produce this compound. google.com

Evolution of Research Perspectives on this compound

Initially, the scientific community viewed this compound almost exclusively through the lens of its utility in Parkinson's disease and for controlling extrapyramidal side effects induced by neuroleptic medications. researchgate.netdrugbank.com The understanding of its mechanism was largely confined to its competitive antagonism of acetylcholine (B1216132) at muscarinic receptors in the corpus striatum. ncats.io

Over time, research has broadened to explore the nuances of this compound's receptor binding profile and its effects beyond the motor system. Studies have revealed that this compound is a non-selective muscarinic receptor antagonist, although it demonstrates a higher affinity for the M1 muscarinic receptor subtype. medchemexpress.comglpbio.combahniks.com This M1 selectivity is even more pronounced than that of pirenzepine, making it a valuable tool in neuroscience research. ncats.io

More recent investigations have delved into the potential of this compound in other neurological conditions. For instance, there is growing interest in its potential as an antiepileptogenic agent to prevent post-traumatic epilepsy. clinicaltrials.govnih.govontosight.ai Animal model studies have suggested that antimuscarinic compounds like this compound might alter the natural course of epilepsy development after a traumatic brain injury. clinicaltrials.govfrontiersin.org

Furthermore, research has extended to its effects on cognitive function, with some studies using this compound as a pharmacological tool to induce a model of cognitive impairment for preclinical research. bahniks.com There have also been investigations into its potential role in treating depression and its interaction with the enzyme acetylcholinesterase (AChE). nih.govresearchgate.netnih.gov While it is a very weak inhibitor of AChE, its structure may serve as a basis for developing new inhibitors. researchgate.netnih.gov

This evolution in research highlights a shift from a purely clinical focus on motor symptoms to a more comprehensive exploration of this compound's neuropharmacological properties and its potential applications in a wider range of central nervous system disorders.

Interactive Data Tables

Key Milestones in this compound Research

YearMilestoneReference
1953Patent for this compound filed in Germany by Knoll AG. wikipedia.orgwikidoc.org
1957U.S. patent for this compound granted. wikipedia.org
1959This compound approved for medical use in the United States. wikipedia.org
Mid-20th CenturyDevelopment as a synthetic anticholinergic for Parkinson's disease. nih.gov
Recent YearsInvestigation into its potential as an antiepileptogenic agent. clinicaltrials.govnih.govontosight.ai
Recent YearsUse as a pharmacological tool in cognitive impairment research. bahniks.com

Compound Names Mentioned

Properties

CAS No.

163296-11-5

Molecular Formula

C6H7F2N3

Origin of Product

United States

Molecular and Pharmacological Mechanisms of Biperiden

Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Antagonism

Biperiden's primary mechanism of action involves its role as an antagonist at muscarinic acetylcholine receptors (mAChRs). drugbank.comgenome.jpjairadhesales.co.in These receptors are key components of the parasympathetic nervous system and are involved in a wide array of physiological functions. frontiersin.org this compound's interaction with these receptors is complex, characterized by competitive binding and a notable, though not absolute, selectivity for certain receptor subtypes.

Competitive Binding to mAChRs

This compound (B1667296) functions as a competitive antagonist at muscarinic receptors. drugbank.commedchemexpress.com This means it binds to the same site on the receptor as the endogenous neurotransmitter, acetylcholine, but without activating the receptor. By occupying the binding site, this compound prevents acetylcholine from binding and initiating a cellular response. This competitive antagonism effectively restores the balance in the cholinergic system, which is thought to be disrupted in certain neurological conditions. drugbank.compatsnap.comncats.io

Differential Affinities for mAChR Subtypes (M1, M2, M3, M4, M5)

The affinity of this compound for the five muscarinic receptor subtypes (M1-M5) has been quantified in various studies. The (+)-enantiomer of this compound demonstrates the highest affinity for the M1 receptor. nih.gov In contrast, the (-)-enantiomer shows low and relatively undifferentiated affinity across the studied subtypes. nih.gov

Research using human cloned muscarinic receptors has provided specific inhibition constant (Ki) values, which measure the concentration of the drug required to occupy 50% of the receptors. These values highlight this compound's preference for the M1 subtype over others. For instance, one study reported Ki values of 0.48 nM for M1, 6.3 nM for M2, 3.9 nM for M3, 2.4 nM for M4, and 6.3 nM for M5 receptors. jairadhesales.co.intocris.comrndsystems.com Another study found Ki values of 2.2 nM for M1 and 102 nM for M2, demonstrating a 46-fold higher affinity for the M1 subtype compared to the M2 subtype. dergipark.org.tr

Table 1: Binding Affinities (Ki values in nM) of this compound for Human Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM) - Study 1 jairadhesales.co.intocris.comrndsystems.comKi (nM) - Study 2 dergipark.org.tr
M10.482.2
M26.3102
M33.95.3
M42.43.1
M56.34.4

Acetylcholinesterase (AChE) Inhibition

In addition to its primary role as a muscarinic antagonist, this compound has also been shown to inhibit the enzyme acetylcholinesterase (AChE). nih.govnih.govresearchgate.net AChE is responsible for breaking down acetylcholine in the synaptic cleft, thereby terminating its action. nih.govnih.gov Inhibition of this enzyme leads to an increase in the concentration and duration of action of acetylcholine.

Uncompetitive Mechanism of AChE Inhibition

Studies have revealed that this compound inhibits AChE through an uncompetitive mechanism. nih.govnih.govresearchgate.net This is a relatively uncommon type of enzyme inhibition where the inhibitor binds only to the enzyme-substrate complex, not to the free enzyme. nih.gov This interaction prevents the enzyme from converting the substrate into product.

Quantitative Characterization of Inhibition Constant (Ki)

Table 2: Acetylcholinesterase Inhibition Data for this compound

ParameterValueSource
Mechanism of InhibitionUncompetitive nih.govnih.govresearchgate.net
Inhibition Constant (Ki)1.11 mmol/L nih.govnih.govresearchgate.net

Molecular Docking and Binding Site Analysis with AChE (Tyr 341, Tyr 72, Trp 286)

This compound has been identified as a weak inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov In silico docking studies have provided insights into the molecular interactions between this compound and AChE.

Research indicates that this compound interacts with the peripheral anionic subsite of AChE. nih.gov The most stable predicted interaction involves a hydrogen bond between the hydroxyl group of the this compound molecule and the oxygen atom of the Tyr 341 residue in the AChE protein structure. nih.govresearchgate.net This primary interaction is further stabilized by π-π stacking interactions between the benzene (B151609) ring of this compound and the aromatic residues Tyr 72, Trp 286, and Tyr 341. nih.govresearchgate.net The predicted binding energy for this interaction is -7.84 kcal/mol, and the inhibition constant (Ki) has been calculated to be 1.11 mmol/l. nih.govnih.gov

Another potential interaction with a slightly higher binding energy (ΔG = -7.58 kcal/mol) also involves a hydrogen bond with Tyr 341. nih.gov This conformation is stabilized by π-π interactions with Trp 286 and Tyr 341, along with Phe 338, and a cation-π interaction with Tyr 124. nih.gov These molecular docking analyses reveal the specific amino acid residues that are crucial for the binding of this compound to AChE, providing a structural basis for its inhibitory activity, albeit weak. nih.gov

Interactive Table: Predicted Interactions between this compound and AChE

Interacting ResidueType of InteractionPredicted Distance (Å)
Tyr 341Hydrogen Bond2.24
Tyr 72π-π Stacking3.43
Trp 286π-π Stacking3.18
Tyr 341π-π Stacking3.05
Phe 338π-π Stacking4.01
Tyr 124Cation-π Interaction5.84

Note: Data derived from in silico docking predictions. nih.gov

Neurotransmitter System Modulation

This compound's therapeutic effects are primarily attributed to its ability to modulate neurotransmitter systems, particularly the cholinergic and dopaminergic systems.

Restoration of Cholinergic-Dopaminergic Balance in Striatum

Parkinsonism and other extrapyramidal disorders are often characterized by an imbalance between the excitatory cholinergic system and the inhibitory dopaminergic system in the corpus striatum. drugbank.comncats.iopatsnap.com A deficiency in dopamine (B1211576) leads to a relative overactivity of acetylcholine, resulting in the motor symptoms associated with these conditions. patsnap.compatsnap.com

This compound acts as a competitive antagonist of acetylcholine at muscarinic receptors, particularly the M1 subtype, within the corpus striatum. drugbank.compatsnap.com By blocking these receptors, this compound reduces the excessive cholinergic activity, thereby helping to restore the functional equilibrium between the cholinergic and dopaminergic systems. drugbank.comncats.iopatsnap.com This restoration of balance is considered the primary mechanism through which this compound alleviates symptoms such as tremors and muscle stiffness. patsnap.compatsnap.com

Cholinergic Influence on Dopamine Systems (D2 receptor interactions)

The interaction between the cholinergic and dopaminergic systems is complex and reciprocal. plos.org Studies have shown that cholinergic agents can influence dopamine receptor activity. Specifically, this compound, as a muscarinic M1 receptor antagonist, has been observed to have distinct effects when combined with dopamine D1 and D2/D3 receptor agonists. nih.gov

In a study using a primate model of hemiparkinsonism, this compound enhanced the effects of a D1 receptor agonist (SKF-82958) but antagonized the actions of a D2/D3 receptor agonist (rotigotine). nih.gov This suggests that blocking muscarinic receptors with this compound can differentially modulate dopaminergic pathways. Furthermore, research indicates a physical and functional interaction between dopamine D2 receptors and muscarinic M1 receptors, suggesting they can form receptor complexes. frontiersin.org This interplay at the receptor level may underlie some of the observed pharmacological effects of this compound. By blocking muscarinic receptors, this compound may indirectly influence dopamine reuptake and storage, which could contribute to its therapeutic effects. nih.gov

Nicotinolytic Activity

Studies have shown that this compound can block neuronal nAChRs with an IC50 value in the micromolar range (0.75 µM to 1.5 µM). uio.no The block of nAChRs by this compound is use- and voltage-dependent. uio.no This nicotinolytic action may play a role in its therapeutic effects, particularly in conditions where nicotinic receptor activity is implicated. uio.no DrugBank lists this compound as a nicotinic antagonist, further supporting this aspect of its pharmacological profile. drugbank.com

Investigation of Other Molecular Targets

Recent research has expanded the understanding of this compound's molecular interactions beyond the cholinergic system, identifying other potential targets that may contribute to its pharmacological effects.

MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) Inhibition

Emerging evidence has identified this compound as a potent inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1). researchgate.netnih.govtiho-hannover.de MALT1 is a key mediator of NF-κB signaling, a pathway crucial for cell proliferation and survival in certain cancers. nih.govtiho-hannover.deasco.org

Inhibition of MALT1 activity by this compound has been shown to reduce the proliferation and induce apoptosis in pancreatic ductal adenocarcinoma (PDAC) cells both in vitro and in vivo. researchgate.netnih.gov The mechanism involves preventing the nuclear translocation of c-Rel, a component of the NF-κB pathway that inhibits apoptosis. nih.gov In silico docking studies have shown that this compound shares a similar chemical structure activity relationship with another MALT1 inhibitor, mepazine, binding to an allosteric pocket on the MALT1 protein. tiho-hannover.deasco.org This novel finding suggests a potential for the off-label use of this compound in cancer therapy. nih.gov

Impact on c-Rel Nuclear Translocation and NF-κB Signaling

Recent research has illuminated a significant aspect of this compound's molecular action, extending beyond its well-established role as a muscarinic receptor antagonist. Studies have identified this compound as a potent inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation 1 (MALT1) protein, a key mediator of nuclear factor-kappa B (NF-κB) signaling. researchgate.netnih.govsigmaaldrich.com This inhibitory action on MALT1 directly influences the nuclear translocation of c-Rel, a critical subunit of the NF-κB complex, thereby modulating NF-κB-dependent cellular processes. researchgate.netnih.govtiho-hannover.de

The NF-κB signaling pathway is crucial for regulating the transcription of genes involved in inflammation, immune responses, cell survival, and proliferation. researchgate.net The c-Rel protein, a member of the Rel/NF-κB family of transcription factors, plays a significant role in these processes and is particularly important for the NF-κB-dependent inhibition of apoptosis. researchgate.netnih.gov In certain pathological conditions, such as some cancers, the aberrant activity of MALT1 promotes the translocation of c-Rel into the nucleus, leading to increased NF-κB activity that supports tumor cell survival and proliferation. tiho-hannover.deresearchgate.net

This compound intervenes in this pathway by compromising the activity of MALT1. researchgate.netnih.govtiho-hannover.de This inhibition of MALT1 subsequently prevents the nuclear translocation of c-Rel. researchgate.netasco.org By blocking c-Rel's entry into the nucleus, this compound effectively reduces NF-κB transcriptional activity. tiho-hannover.deresearchgate.net This mechanism has been a focal point of research in pancreatic ductal adenocarcinoma (PDAC), where MALT1 is often expressed, in contrast to its absence in normal pancreatic tissue. researchgate.netnih.govsigmaaldrich.com The inhibition of MALT1 by this compound, and the consequent reduction in nuclear c-Rel, has been shown to decrease proliferation and induce apoptosis in pancreatic cancer cells. researchgate.nettiho-hannover.de

Experimental findings have substantiated this mechanism. For instance, treatment of pancreatic cancer cell lines with this compound resulted in a diminished amount of c-Rel in the nuclear fraction. uni-hamburg.de Western blot analysis has demonstrated a reduction in the nuclear translocation of c-Rel following treatment with this compound. researchgate.net Specifically, the ratio of nuclear c-Rel to Lamin B (a nuclear envelope protein used as a loading control) was observed to be diminished by at least 0.5 after pharmacological treatment. researchgate.net

Table 1: Research Findings on the Impact of this compound on c-Rel and NF-κB Signaling

Parameter Observation Cell Line/Model Reference
MALT1 Inhibition This compound is a potent inhibitor of MALT1 activity. Pancreatic Ductal Adenocarcinoma (PDAC) cells researchgate.netnih.govtiho-hannover.de
c-Rel Nuclear Translocation Prevents nuclear translocation of c-Rel. PDAC cells researchgate.netnih.govasco.org
c-Rel Nuclear Levels Significant reduction of c-Rel in the nuclear fraction after 15 minutes of treatment. Panc-1 and L3.6pl Res cells uni-hamburg.de
c-Rel/Lamin B Ratio The ratio of c-Rel/Lamin B in the nucleus was diminished by at least 0.5 after treatment. Not specified researchgate.net
Cell Proliferation Significantly inhibited cell proliferation at 72 hours by reducing nuclear c-Rel translocation. Human pancreatic ductal adenocarcinoma cells medchemexpress.com
Apoptosis Leads to increased apoptosis in PDAC cells. PDAC cells researchgate.nettiho-hannover.de

This body of research highlights a novel pharmacological action of this compound that is independent of its anticholinergic properties. The targeted inhibition of the MALT1/c-Rel/NF-κB signaling axis presents a compelling area for further investigation into the therapeutic applications of this compound.

Preclinical Research Paradigms and Findings of Biperiden

Animal Models of Neurological Pathologies

Models of Parkinsonism (e.g., Tremor, Rigidity, Bradykinesia)

Animal models are crucial for replicating the motor symptoms of Parkinson's disease, such as tremor, rigidity, and bradykinesia (slowness of movement). nih.govoaepublish.commdpi.com Biperiden (B1667296), an acetylcholine (B1216132) muscarinic receptor antagonist, is effective in improving tremor and rigidity in Parkinson's disease. units.it Its mechanism involves blocking muscarinic acetylcholine receptors in the striatum to restore the balance between the neurotransmitters acetylcholine and dopamine (B1211576). patsnap.com

In primate models using the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce parkinsonian symptoms, this compound has been shown to reduce motor deficits. nih.govnih.gov Similarly, in rodent models where Parkinson's-like conditions are induced by the neurotoxin 6-hydroxydopamine (6-OHDA), this compound has demonstrated efficacy. nih.govmdpi.com Specifically, it has been shown to reverse haloperidol-induced catalepsy in rats, a state often used to model the rigidity and akinesia seen in Parkinson's disease. science.gov Studies have found that both anticholinergic agents like this compound and dopaminergic agents are effective in reducing parkinsonian tremor. nih.gov However, in one study, this compound did not show improvement in rigidity and akinesia. nih.gov

Table 1: this compound Efficacy in Preclinical Models of Parkinsonism

Animal Model Induced Pathology Key Findings on this compound's Efficacy
Primate (Monkey) MPTP-induced Parkinsonism Reduction of motor symptoms. nih.govnih.gov
Rodent (Rat) 6-OHDA-induced lesions Reversal of catalepsy (modeling rigidity and akinesia). nih.govmdpi.comscience.gov
Rodent (Rat) Haloperidol-induced catalepsy Protective effect against catalepsy. science.gov

Epilepsy and Epileptogenesis Models

Preclinical research has identified this compound as a promising candidate for modifying the development and progression of epilepsy, a process known as epileptogenesis. nih.govresearchgate.netscielo.br It has shown antiepileptogenic properties in models of recurrent spontaneous convulsions. mdpi.com

In animal models of epilepsy, particularly the pilocarpine (B147212) model, this compound has been shown to suppress spontaneous seizures. nih.govresearchgate.netmedrxiv.org Treatment with this compound reduced the severity and number of recurrent, spontaneous epileptic seizures over the animals' lifespan. nih.govresearchgate.net This effect is linked to its ability to raise the threshold of hippocampal excitability. nih.govresearchgate.net

This compound has shown significant effectiveness in the pilocarpine model, which is used to induce status epilepticus and subsequent chronic epilepsy. nih.govresearchgate.netscielo.brgoogle.com It has been shown to be effective in altering disease progression in this model. scielo.br Research indicates that this compound can reduce the frequency and severity of spontaneous epileptic seizures and decrease neuronal death in the hippocampus in models of recurring seizures induced by pilocarpine. researchgate.net Its prophylactic use after pilocarpine-induced status epilepticus was found to significantly retard or even suppress the onset of spontaneous recurrent seizures. google.com

Table 2: this compound Efficacy in Preclinical Epilepsy Models

Epilepsy Model Key Findings on this compound's Efficacy Reference(s)
Pilocarpine-Induced Epilepsy (Rat/Mouse) Suppressed spontaneous seizures, reduced seizure severity and frequency. nih.govresearchgate.netmedrxiv.org
Post-Status Epilepticus (Rat) Delayed latency to first seizure, decreased seizure incidence and intensity. nih.govresearchgate.netusp.brresearchgate.net
Post-Traumatic Epilepsy (Mouse) Delayed onset, reduced severity and frequency of seizures. researchgate.net

Substance Use Disorder Models

The potential of this compound in treating substance use disorders has been explored in preclinical models. Emerging evidence from preclinical studies suggests that this compound, an M1 muscarinic receptor antagonist, may have therapeutic use for cocaine use disorder by reducing its reinforcing effects. nih.gov In studies using conditioned place preference (CPP), a method to assess the rewarding effects of drugs, this compound was found to impair the expression of cocaine-induced CPP. antoniocasella.eu

However, other studies have yielded different results regarding its abuse potential and its effect on opioid reward. One study found that this compound did not produce a conditioned place preference on its own, nor did it enhance the rewarding effect of morphine in rats, suggesting it may be devoid of abuse potential. nih.govresearchgate.netresearchgate.net Another study supported this, finding that this compound did not modify the expression of naloxone-induced withdrawal signs in morphine-dependent animals. researchgate.net

Cognitive and Behavioral Neuroscience in Preclinical Models

This compound is frequently used in preclinical research to create pharmacological models of cognitive impairment, thereby facilitating the study of the cholinergic system's role in cognition. nih.govnih.gov By acting as an antagonist at muscarinic acetylcholine receptors, this compound can induce temporary cognitive deficits in animal models, which can be valuable for investigating the neurobiological basis of memory and attention. nih.govnih.govchdr.nl

Both this compound and scopolamine (B1681570) are used to model cholinergic deficits, but they have distinct pharmacological profiles. nih.govnih.gov Scopolamine is a non-selective muscarinic antagonist and tends to produce widespread behavioral effects, impacting not only memory but also sensorimotor functions, motivation, and attention. nih.govbahniks.com In contrast, this compound exhibits greater selectivity for the M1 muscarinic receptor subtype. nih.govnih.govresearchgate.net This selectivity can lead to more specific cognitive deficits, making it a potentially more refined tool for studying the role of M1 receptors in memory. nih.govnih.gov While scopolamine may model more diffuse cognitive disruption, this compound is suggested to model the earlier, more specific declarative memory deficits seen in conditions like mild cognitive impairment. researchgate.net

A consistent finding in preclinical studies is that this compound induces selective deficits in short-term memory. nih.govnih.gov In tasks such as the delayed nonmatching to position (DNMTP) task, this compound impairs performance in a delay-dependent manner, indicating a disruption of short-term memory processes. nih.govnih.gov Importantly, at doses that impair short-term memory, this compound often does not affect performance at a zero-second delay, suggesting the deficit is mnemonic rather than related to other aspects of task performance. nih.govnih.gov However, some studies using other tasks, like the Morris water maze or a spatial cone field task, have reported less pronounced or no significant effects of this compound on working and reference memory, indicating that the observed deficits can be task-dependent. bahniks.comnih.govnih.gov

Compared to its effects on short-term memory, this compound has been found to have more limited effects on other behavioral domains. nih.govnih.gov Studies have shown that this compound has no significant impact on food motivation or attention at doses that impair short-term memory. nih.govnih.gov Effects on sensorimotor responding were only observed at higher doses. nih.govnih.gov This contrasts with scopolamine, which can affect these other functions at doses that also impair memory. nih.govbahniks.com The more selective profile of this compound strengthens its utility as a model for studying cholinergic-dependent memory processes with fewer confounding behavioral effects. nih.govnih.gov

Table 2: Comparison of this compound and Scopolamine Effects in Preclinical Cognitive Models

Behavioral Domain This compound Scopolamine
Short-Term Memory Impairment nih.govnih.gov Impairment nih.govnih.gov
Sensorimotor Responding Affected only at high doses nih.govnih.gov Affected at memory-impairing doses nih.govbahniks.com
Food Motivation No effect nih.govnih.gov Lowered at memory-impairing doses nih.govbahniks.com
Attention No effect nih.govnih.gov Impaired at memory-impairing doses nih.govbahniks.com

Reward and Decision-Making Studies

Preclinical investigations have explored the role of the cholinergic system, particularly M1 muscarinic receptors, in regulating choices that involve balancing potential rewards against the effort required to obtain them. This compound, a selective muscarinic M1 receptor antagonist, has been a key compound in this research, often contrasted with dopaminergic agents to delineate the distinct roles of these neurotransmitter systems.

Studies in humans have demonstrated that this compound has a significant impact on effort-based decision-making. In paradigms requiring participants to choose between high-effort, high-reward options and low-effort, low-reward alternatives, the administration of this compound increased the willingness to exert physical effort for greater rewards. nih.govresearchgate.netbiorxiv.org This effect is in direct opposition to the effects observed with dopamine D2 receptor antagonists like haloperidol, which decreased the willingness to engage in high-effort tasks. nih.govresearchgate.net

The cholinergic system's role appears specific to the modulation of effort costs, as this compound did not significantly affect decisions involving time delays (delay discounting). nih.govresearchgate.netbiorxiv.org This suggests a domain-specific function for acetylcholine in cost-benefit analysis, primarily influencing the valuation of physical effort. researchgate.netbiorxiv.org Computational modeling of these choices supports the finding that this compound administration leads to a reduction in effort discounting, meaning the subjective value of a reward is less diminished by the effort required to obtain it. nih.govbiorxiv.orgplos.org In rodent models, this compound was also found to reverse the deficit in effort exertion and effort-based decision-making induced by haloperidol. open.ac.uk

| Effort-Related Deficits | Reversed haloperidol-induced deficits in effort exertion. open.ac.uk | Induced deficits in effort exertion. open.ac.uk | Rodent |

Beyond influencing the willingness to exert effort, this compound also modulates how reward magnitudes are perceived in the context of effortful choices. Research indicates that this compound administration credibly increases reward sensitivity. nih.govbiorxiv.orgplos.orgbiorxiv.org This means that as the potential reward increases, the likelihood of choosing the high-effort option increases more steeply under the influence of this compound compared to a placebo condition. nih.gov

Choice stochasticity, which refers to the randomness or consistency of decision-making, is also affected. This compound was found to decrease choice stochasticity, leading to more deterministic or value-dependent choices. nih.govbiorxiv.orgplos.org This contrasts with the effect of the dopamine D2 antagonist haloperidol, which increased choice stochasticity, making decisions less dependent on the value of the options. nih.govbiorxiv.orgplos.org This opposing relationship further highlights the distinct and partially antagonistic roles of cholinergic and dopaminergic pathways in the neurobiology of decision-making. nih.govbiorxiv.org

Table 2: this compound's Modulation of Reward and Choice Parameters

Parameter Effect of this compound Mechanism
Reward Sensitivity Increased sensitivity to reward magnitudes during effort-based tasks. nih.govplos.org Strengthened the influence of potential reward size on the decision to exert effort.

| Choice Stochasticity | Decreased (led to more deterministic choices). nih.govbiorxiv.orgplos.org | Reduced randomness in decision-making, making choices more consistently aligned with subjective value. |

Auditory Processing Studies

The auditory mismatch negativity (MMN) is an electrophysiological signal that reflects the brain's automatic detection of a change in a regular stream of auditory stimuli. nih.govbiorxiv.org It is considered a potential biomarker for N-methyl-D-aspartate receptor (NMDAR) function, which is relevant in several neuropsychiatric conditions. nih.govnih.govnih.gov

Pharmacological studies have been conducted to understand how different neurotransmitter systems modulate the MMN response. In a double-blind, placebo-controlled study involving healthy human participants, the administration of this compound was found to significantly alter the MMN. nih.govnih.govbiorxiv.org Specifically, this compound, acting as a muscarinic acetylcholine receptor antagonist, delayed and caused a topographical shift in the MMN response. nih.govnih.govresearchgate.netuzh.ch This effect was particularly pronounced during phases of high environmental stability within the auditory paradigm. nih.govbiorxiv.orgresearchgate.net The findings suggest that cholinergic pathways play a crucial role in the precise timing and neural generation of the brain's response to auditory irregularities. nih.gov

A key finding from these preclinical paradigms is the differential sensitivity of the MMN to cholinergic versus dopaminergic antagonism. nih.govnih.govbiorxiv.org The same study that demonstrated this compound's effect on MMN also tested the impact of amisulpride (B195569), a dopamine D2/D3 receptor antagonist. nih.govresearchgate.net In stark contrast to this compound, amisulpride did not produce any detectable effect on the MMN. nih.govnih.govuzh.ch

This direct comparison revealed a significant drug × mismatch interaction, underscoring that the MMN is sensitive to muscarinic cholinergic blockade but not to dopaminergic D2/D3 blockade. nih.govbiorxiv.orgbiorxiv.org Further investigation in a second study showed that enhancing acetylcholine or dopamine levels with galantamine or levodopa, respectively, also did not result in significant effects on the MMN. nih.govnih.govuzh.ch This differential sensitivity may be valuable for developing functional readouts to distinguish between cholinergic and dopaminergic deficits in patient populations. biorxiv.orgfrontiersin.org

Table 3: Comparative Effects on Auditory Mismatch Negativity (MMN)

Compound Drug Class Effect on MMN Implication
This compound Muscarinic Acetylcholine Receptor Antagonist Delayed and topographically shifted the MMN response. nih.govnih.govresearchgate.net MMN generation is sensitive to cholinergic (muscarinic) antagonism.
Amisulpride Dopamine D2/D3 Receptor Antagonist No detectable effect on MMN. nih.govnih.govuzh.ch MMN generation is not sensitive to dopaminergic D2/D3 antagonism.
Galantamine Acetylcholinesterase Inhibitor (elevates Acetylcholine) No significant effect on MMN. nih.govnih.gov Elevating acetylcholine levels does not significantly alter MMN in this paradigm.

| Levodopa | Dopamine Precursor (elevates Dopamine) | No significant effect on MMN. nih.govnih.gov | Elevating dopamine levels does not significantly alter MMN in this paradigm. |

Antidepressant-Like Effects

Preclinical studies also suggest that muscarinic acetylcholine receptor antagonists may possess antidepressant properties. ebi.ac.uknih.gov Research using a chronic unpredictable stress (CUS) mouse model of depression has investigated the mechanisms underlying the antidepressant-like effects of this compound. nih.gov

In this model, CUS exposure led to significant depression-like behaviors in mice. nih.gov Administration of this compound was found to significantly alleviate these behavioral abnormalities. nih.gov The molecular investigation focused on the brain-derived neurotrophic factor (BDNF)/tropomyosin-related kinase receptor B (TrkB) signaling pathway, which is implicated in the action of many antidepressant drugs. ebi.ac.uknih.govoup.com CUS exposure was shown to cause a down-regulation of BDNF/TrkB signaling and an up-regulation of the bicaudal C homolog 1 gene (BICC1) in the hippocampus and prefrontal cortex. nih.gov this compound treatment reversed these molecular changes, suggesting its antidepressant-like effects are mediated through this pathway. ebi.ac.uknih.gov To confirm this, the effects of this compound were blocked by pretreatment with a TrkB antagonist, indicating that BDNF/TrkB signaling is a critical upstream mediator for the effects of this compound on BICC1 expression and behavior. nih.gov These findings point to a specific molecular cascade involved in the potential antidepressant action of this compound. nih.govmedrxiv.org

Table 4: Molecular Effects of this compound in a Depression Model

Molecular Target Effect of Chronic Unpredictable Stress (CUS) Effect of this compound Treatment Brain Regions
BDNF/TrkB Signaling Down-regulation Alleviated the down-regulation. nih.gov Hippocampus, Prefrontal Cortex

| BICC1 Expression | Up-regulation | Alleviated the up-regulation. nih.gov | Hippocampus, Prefrontal Cortex |


Table of Mentioned Compounds

Compound Name
Amisulpride
This compound
Galantamine
Haloperidol
Involvement of BDNF/TrkB Signaling

Preclinical research suggests that the antidepressant-like properties of this compound may be linked to its influence on the brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin-related kinase receptor B (TrkB). ebi.ac.ukresearchgate.netnih.gov Studies utilizing a chronic unpredictable stress (CUS) mouse model of depression have demonstrated that CUS exposure leads to a downregulation of BDNF/TrkB signaling in the hippocampus and prefrontal cortex. ebi.ac.ukresearchgate.netuni.lu Treatment with this compound has been shown to significantly reverse these stress-induced abnormalities. ebi.ac.ukresearchgate.netuni.lu

The activation of the BDNF/TrkB signaling pathway by this compound is considered a key mechanism underlying its potential therapeutic effects in depression models. uni.luuni.lu Further evidence supporting this connection comes from experiments where the effects of this compound were counteracted by the administration of K252a, a TrkB antagonist. ebi.ac.ukresearchgate.net This finding indicates that BDNF/TrkB signaling is a crucial upstream mediator for the actions of this compound observed in these preclinical paradigms. ebi.ac.ukresearchgate.net The mature form of BDNF binds specifically to TrkB receptors, promoting cell survival and facilitating long-term potentiation (LTP), a cellular mechanism essential for memory formation. frontiersin.org Increased levels of BDNF and the activation of its TrkB receptor have been observed in both animal models and human epilepsy patients, suggesting the pathway's role in neuroplasticity and neuronal response to various stimuli. frontiersin.org

Regulation of BICC1 Expression in Hippocampus and Prefrontal Cortex

The antidepressant-like effects of this compound appear to be mediated, at least in part, through the regulation of the Bicaudal C homolog 1 (BICC1) gene, which is downstream of the BDNF/TrkB signaling pathway. ebi.ac.ukresearchgate.netsci-hub.se BICC1 encodes an RNA-binding protein involved in regulating gene expression. genecards.org In mouse models, chronic unpredictable stress (CUS) has been found to induce an up-regulation of BICC1 in the hippocampus and prefrontal cortex, coinciding with depression-like behaviors. ebi.ac.ukuni.lu

Treatment with this compound significantly counteracted this CUS-induced increase in BICC1 expression. uni.lu The ability of this compound to down-regulate BICC1 is believed to be mediated by its primary effect of activating the BDNF/TrkB pathway. uni.lu This suggests a signaling cascade where this compound enhances BDNF/TrkB activity, which in turn leads to the down-regulation of BICC1 expression in key brain regions associated with mood regulation. ebi.ac.ukresearchgate.netuni.lu This molecular interaction may explain, in part, the amelioration of behaviors associated with depression observed in these preclinical models. uni.luuni.lu

In Vitro and Ex Vivo Studies

Cell Proliferation and Apoptosis Modulation (e.g., Pancreatic Ductal Adenocarcinoma Cells)

In vitro studies have revealed that this compound can modulate cell proliferation and apoptosis, particularly in the context of pancreatic ductal adenocarcinoma (PDAC). tiho-hannover.deresearchgate.net Research has shown that this compound acts as a potent inhibitor of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). tiho-hannover.deresearchgate.net MALT1 is a protein that is expressed in the majority of PDACs but is absent from normal pancreatic tissue. tiho-hannover.deresearchgate.netasco.org

By inhibiting the paracaspase activity of MALT1, this compound prevents the nuclear translocation of c-Rel, a component of the NF-κB signaling pathway that is critical for inhibiting apoptosis. tiho-hannover.deresearchgate.net This mechanism leads to a significant reduction in the proliferation of PDAC cells and an increase in apoptosis. tiho-hannover.deasco.org Studies on human pancreatic cancer cell lines, such as Panc-1, Panc-2, and BxPC3, have demonstrated that this compound inhibits cell proliferation and induces apoptosis. medchemexpress.commdpi.com In one study, this compound reduced the proliferation of Panc-1 and Panc-2 cells in a time- and dose-dependent manner. mdpi.com Another report indicated that treatment with this compound at a concentration of 29.6 μg/ml for 72 hours significantly inhibited cell proliferation and induced apoptosis in human PDAC cells. medchemexpress.com

Cell LineThis compound EffectMechanismReference
Panc-1Inhibited proliferation, Induced apoptosisMALT1 inhibition, reduced nuclear c-Rel translocation medchemexpress.com
Panc-2Inhibited proliferation, Induced apoptosisMALT1 inhibition mdpi.com
BxPC3Inhibited proliferation, Induced apoptosisMALT1 inhibition, reduced nuclear c-Rel translocation medchemexpress.com

Receptor Binding Assays and Kinetics (e.g., [3H]QNB Binding)

Receptor binding assays have been instrumental in characterizing this compound's interaction with muscarinic acetylcholine receptors. This compound is a potent inhibitor of the binding of the radioligand [3H]quinuclidinyl benzilate ([3H]QNB) to muscarinic receptors in rat brain cortical tissue. nih.gov In comparative studies, this compound demonstrated a high affinity for these receptors, with an IC50 value of 0.0084 µM, which is more potent than atropine (B194438) (IC50 = 0.22 µM). nih.gov

The binding profile of this compound has been shown to vary between different tissues. It exhibits a five to ten times lower affinity for muscarinic receptors in peripheral tissues, such as the heart and lungs, compared to its affinity for receptors in the brain. nih.gov The kinetics of the interaction are complex; for instance, the sequence of administration of this compound and [3H]QNB can affect the distribution and binding of the radioligand in vivo and in vitro. researcher.life When this compound was given after [3H]QNB, the concentration of the radioligand in the brain was significantly higher. researcher.life Competitive binding studies in mouse brains using both [3H]QNB and another radioligand, [3H]N-methyl piperidyl benzilate ([3H]NMPB), further confirmed this compound's role as a competitor for muscarinic acetylcholine receptors. nih.gov

ParameterValueTissue/ModelReference
IC50 vs. [3H]QNB0.0084 µMRat Brain Cortical Tissue nih.gov
Affinity Profile5-10x higher in brain vs. peripheral tissues (heart, lung)Rat Tissues nih.gov

Enzymatic Assays for Acetylcholinesterase Activity

Enzymatic assays have been employed to investigate this compound's potential interaction with acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. nih.govresearchgate.net Using the standard Ellman's method, researchers have determined that this compound acts as an inhibitor of AChE. nih.govnih.gov

The mechanism of inhibition was identified as uncompetitive, a relatively rare type of inhibition for AChE. nih.gov However, the inhibitory effect is considered weak. nih.govresearchgate.net The inhibition constant (Ki) for this compound against AChE was calculated to be 1.11 mmol/l. nih.govnih.gov This value indicates that a significant concentration of this compound would be required to cause a substantial decrease in AChE activity. nih.gov At typical therapeutic concentrations, it is unlikely to produce a significant inhibition of the enzyme. nih.gov Therefore, while this compound can interact with AChE, it is considered a very weak inhibitor and this action is not its primary mechanism. nih.govresearchgate.net

ParameterFindingMethodReference
AChE InhibitionYes, weak inhibitorEllman's Assay nih.govresearchgate.net
Mechanism of InhibitionUncompetitiveDixon Plot Analysis nih.gov
Inhibition Constant (Ki)1.11 mmol/lCalculation from assay data nih.govnih.gov

Synthetic Chemistry and Analog Development of Biperiden

Novel Synthetic Methodologies

The synthesis of Biperiden (B1667296) primarily involves two key chemical transformations: the Mannich reaction followed by the Grignard reaction. researchgate.netnih.gov A significant challenge in its synthesis is controlling the stereochemistry, as the therapeutic activity resides predominantly in the exo-isomer. google.comgoogle.com

The clinical efficacy of this compound hydrochloride is linked to a specific racemic mixture of its exo-isomers: (1R,2S,4R)- and (1S,2R,4S)-exo-biperiden. google.com The endo-isomer is considered an impurity with less pharmacological activity. google.com Consequently, synthetic strategies are geared towards maximizing the yield of the desired exo-isomer.

A crucial precursor, 1-(bicyclo[2.2.1]hept-5-en-2-yl)ethanone (referred to as ethanone (B97240) III), is typically formed as an exo/endo mixture from the Diels-Alder cycloaddition of cyclopentadiene (B3395910) and methyl vinyl ketone. google.comgoogleapis.com The initial reaction often yields a mixture where the endo-isomer predominates. googleapis.com To address this, methods have been developed to isomerize the endo-rich mixture to one with a higher exo content, for instance, by heating in methanol (B129727) with sodium methanolate. googleapis.com

One patented method for producing this compound involves reacting an exo/endo mixture of the intermediate 1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-piperidino-1-propanone (propanone II) with diphenylmagnesium, where the starting mixture has an exo-to-endo isomer ratio of at least 2.5:1. google.com This ensures that the final product contains a high proportion of the active this compound isomer. Another approach focuses on the selective oxidation of 5-vinyl-2-norbornene (B46002) to obtain the key exo-acetylnorbornene intermediate, which then proceeds through the synthetic route to yield the desired exo-Biperiden. google.comgoogle.com Even when starting with pure exo-ethanone III, the subsequent Mannich reaction can still produce an exo/endo mixture of propanone II, highlighting the complexities of stereocontrol in this synthesis. googleapis.com

The synthesis of this compound is a well-established multi-step process.

Diels-Alder Reaction: The synthesis begins with a Diels-Alder reaction between cyclopentadiene and methyl vinyl ketone to produce 1-(bicyclo[2.2.1]hept-5-en-2-yl)ethanone (ethanone III). google.com

Mannich Reaction: This is a key step where a β-amino ketone, 1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-piperidino-1-propanone (propanone II), is formed. nih.gov The reaction involves the condensation of the exo-isomer of ethanone III with formaldehyde (B43269) (often as paraformaldehyde) and piperidine (B6355638) (often as piperidine hydrochloride). google.comgoogle.comgoogleapis.com This reaction is crucial for constructing the piperidinopropanol backbone of the this compound molecule. nih.gov The reaction is typically carried out in a solvent such as acetic acid at elevated temperatures (e.g., 90–98 °C). google.com

Grignard Reaction: The final step to form the tertiary alcohol structure of this compound is a Grignard reaction. The ketone group of propanone II is reacted with a phenyl Grignard reagent, such as phenylmagnesium bromide, phenylmagnesium chloride, or diphenylmagnesium. google.comgoogle.comgoogle.com This reaction adds the phenyl group to the carbonyl carbon, yielding this compound. The reaction is conducted under anhydrous conditions in solvents suitable for Grignard reactions, like diethyl ether, tetrahydrofuran (B95107) (THF), or dioxane. google.com The molar ratio of the Grignard reagent to the propanone intermediate is carefully controlled, typically ranging from 0.8:1 to 3:1. google.com

Table 1: Key Reactions and Intermediates in this compound Synthesis

Reaction StepReactantsKey Intermediate/ProductReaction Conditions
Diels-Alder ReactionCyclopentadiene, Methyl vinyl ketone1-(bicyclo[2.2.1]hept-5-en-2-yl)ethanone (Ethanone III)Cycloaddition
Mannich ReactionEthanone III (exo-isomer), Paraformaldehyde, Piperidine hydrochloride1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-piperidino-1-propanone (Propanone II)Solvent (e.g., Acetic Acid), Heat (90-98°C)
Grignard ReactionPropanone II, Phenylmagnesium halide (e.g., Phenylmagnesium bromide)This compoundAnhydrous ether solvent (e.g., THF, Diethyl ether)

Structure-Activity Relationship (SAR) Studies

The pharmacological activity of this compound is intrinsically linked to its three-dimensional structure and its interaction with muscarinic acetylcholine (B1216132) receptors. ncats.io It acts as a competitive antagonist at these receptors, which is believed to restore the balance between the cholinergic and dopaminergic systems in the brain, a key factor in its therapeutic effect in Parkinson's disease. ncats.io

This compound exhibits notable selectivity for different subtypes of muscarinic receptors, a property that is highly dependent on its stereochemistry.

Enantioselectivity: The two enantiomers of this compound show significant differences in receptor affinity. (+)-Biperiden demonstrates the highest affinity for M1 muscarinic receptors (pA2 = 9.07). ncats.ioncats.io In contrast, its affinity for cardiac M2α receptors is low (pA2 = 7.25), and it has an intermediate affinity for ileal M3 receptors (referred to as M2β in older literature, pA2 = 8.27). ncats.ioncats.io This makes (+)-Biperiden highly selective for M1 over M2 receptors, with a selectivity factor of 66, which is even greater than that of the well-known M1-selective antagonist pirenzepine. ncats.ioncats.io The (-)-Biperiden (B1169098) enantiomer, on the other hand, shows low and almost indistinguishable affinity for all muscarinic receptor subtypes studied. ncats.ioncats.io

Structural Components: The bicycloheptenyl, phenyl, and piperidine groups are all crucial for its binding and activity. Studies on related compounds show that modifications to these groups can significantly alter receptor affinity and selectivity. For instance, in the analog hexahydro-difenidol, the (R)-enantiomer is consistently more potent than the (S)-enantiomer across M1, M3, and M2 receptors, with the greatest stereoselectivity observed at the M1 subtype. d-nb.info

Table 2: Affinity of this compound Enantiomers for Muscarinic Receptor Subtypes

EnantiomerReceptor SubtypeAffinity (pA2 value)Selectivity Profile
(+)-BiperidenM19.07Highly selective for M1 over M2α (Factor of 66)
M2α (Cardiac)7.25
M3 (Ileal)8.27
(-)-BiperidenM1, M2, M3Low and non-distinguishable (pA2 ≈ 5.59 - 6.38)Non-selective

Data sourced from Inxight Drugs and this compound HYDROCHLORIDE - Inxight Drugs. ncats.ioncats.io

The structure of this compound directly influences its pharmacological effects.

Anticholinergic Activity: The primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors, particularly the M1 subtype, in the central nervous system. ncats.io This M1-selective antagonism is believed to be responsible for its efficacy in treating the symptoms of Parkinson's disease and drug-induced extrapyramidal symptoms. drugbank.comelifesciences.org

Acetylcholinesterase (AChE) Inhibition: this compound has been shown to be a weak, uncompetitive inhibitor of the enzyme acetylcholinesterase (AChE), with a calculated inhibition constant (Ki) of 1.11 mmol/L. nih.govresearchgate.net While this interaction is of scientific interest, the concentration required for significant AChE inhibition is far higher than the plasma concentrations achieved with therapeutic doses. nih.gov Therefore, this weak inhibitory activity is not considered a major contributor to its primary clinical effects. However, its structure serves as a potential lead for designing new, more potent AChE inhibitors. nih.govresearchgate.netresearchgate.net

Development of this compound Derivatives

The this compound scaffold has served as a template for the development of new chemical entities with potentially different pharmacological profiles. Research in this area explores how structural modifications can fine-tune receptor selectivity and introduce new activities.

One example is the development of Sila-biperiden , a silicon analog where the tertiary carbon atom bearing the hydroxyl, phenyl, and bicycloheptenyl groups is replaced by a silicon atom. researchgate.net Studies have shown that sila-biperiden and its endo-isomer are also competitive antagonists at muscarinic M1, M2, M3, and M4 receptors, demonstrating a strong bioisosteric relationship between carbon and silicon in this structural context. researchgate.net

Furthermore, the potential of this compound as a lead structure extends beyond muscarinic receptor antagonism. Its demonstrated (albeit weak) interaction with acetylcholinesterase suggests that derivatives could be synthesized to optimize this activity, potentially leading to new treatments for conditions like Alzheimer's disease where AChE inhibition is a therapeutic strategy. nih.govresearchgate.net

Exploration for Enhanced Specificity or Potency

The development of this compound analogs has been a subject of medicinal chemistry research to enhance its affinity and selectivity for specific muscarinic acetylcholine receptor (M-AChR) subtypes. This compound itself is a non-selective muscarinic antagonist, although it shows a higher affinity for the M1 receptor subtype. drugbank.comwikipedia.orgnih.gov This lack of selectivity contributes to its side effects. uni-regensburg.de

Research has focused on modifying the core structure of this compound to improve its pharmacological profile. The stereochemistry of this compound is a critical factor in its receptor affinity. Studies have shown that the (+)-enantiomer of this compound possesses significantly higher affinity for M1 receptors compared to the (-)-enantiomer. nih.gov Specifically, (+)-biperiden demonstrates a high affinity for M1-receptors (pA2 = 9.07), a low affinity for cardiac M2α-receptors (pA2 = 7.25), and an intermediate affinity for ileal M2β-receptors (pA2 = 8.27). nih.gov This enantiomer is notably more selective for M1 over cardiac M2α receptors by a factor of 66, surpassing the selectivity of pirenzepine. nih.gov In contrast, (-)-biperiden exhibits low and non-selective affinity for all tested muscarinic receptor subtypes. nih.gov

Further studies on related chiral antagonists have reinforced the importance of stereoselectivity for receptor subtype differentiation. d-nb.info For instance, the enantiomers of hexahydro-difenidol and its acetylenic analogs have been evaluated to understand the structural requirements for potency and selectivity. d-nb.info These investigations, along with those on this compound, trihexyphenidyl, and phenglutarimide, have demonstrated that muscarinic receptor subtypes can be distinguished based on their stereoselectivity towards chiral antagonists. d-nb.info

Table 1: Affinity of this compound Enantiomers for Muscarinic Receptor Subtypes

Compound Receptor Subtype pA2 Value Selectivity (M1 vs. M2α)
(+)-Biperiden M1 9.07 66-fold
M2α (cardiac) 7.25
M2β (ileal) 8.27
(-)-Biperiden All subtypes 5.59 - 6.38 Low/Non-selective

Data sourced from Eltze M, 1989. nih.gov

Potential as Lead Structures for Novel Agents

This compound's established, albeit weak, inhibitory action on acetylcholinesterase (AChE) has positioned it as a potential lead structure for the development of new therapeutic agents, particularly in the context of neurodegenerative diseases like Alzheimer's disease. nih.govresearchgate.netresearchgate.net While its primary mechanism is as a muscarinic antagonist, its interaction with AChE, the enzyme responsible for breaking down acetylcholine, presents an alternative therapeutic avenue. nih.govnih.gov

In silico and experimental studies have confirmed that this compound acts as a weak, uncompetitive inhibitor of AChE, with an inhibition constant (Ki) of 1.11 mmol/l. nih.govresearchgate.net Molecular docking studies suggest that this compound binds to the peripheral anionic site of the AChE enzyme, with a predicted binding energy of -7.84 kcal/mol. nih.govresearchgate.net This interaction is thought to be stabilized by hydrogen bonding and π-π stacking with specific amino acid residues (Tyr341, Tyr72, Trp286). nih.govresearchgate.net

Although this compound's AChE inhibitory activity is considered weak, its chemical scaffold provides a starting point for designing more potent and selective AChE inhibitors. nih.govnih.gov The development of derivatives could lead to novel drugs for conditions where cholinesterase inhibition is a therapeutic goal. mdpi.com The Mannich base structure within this compound is a common feature in various pharmacologically active compounds, and its modification could be a strategy for developing new agents. mdpi.com The synthesis of this compound itself involves a Mannich reaction, a versatile method for creating complex molecules. google.com

The exploration of this compound and its analogs as lead structures extends beyond AChE inhibition. The core piperidine structure is a key pharmacophore in a wide range of drugs, and understanding the structure-activity relationships of this compound derivatives can inform the design of novel agents targeting various receptors and enzymes. ugent.be For instance, quantitative structure-activity relationship (QSAR) models, combined with molecular docking, are powerful tools for developing new drug candidates based on existing scaffolds like this compound. rsc.org

Table 2: Investigational Data on this compound as an AChE Inhibitor

Parameter Value Method
Inhibition Constant (Ki) 1.11 mmol/l Ellman's Assay
Inhibition Mechanism Uncompetitive Dixon Plot
Predicted Binding Energy -7.84 kcal/mol In silico docking (SwissDock)

Data sourced from Kostelnik A, et al., 2017. nih.govresearchgate.netresearchgate.net

Methodological Considerations in Biperiden Research

Pharmacological Challenge Models in Preclinical Studies

Pharmacological challenge models are instrumental in preclinical research for investigating the mechanisms of action of new therapeutic agents. Biperiden (B1667296), a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, is utilized in such models to induce temporary cognitive deficits, thereby creating a platform to test the efficacy of potential cognitive enhancers. nih.govukolegija.ltuniversiteitleiden.nl

This compound-induced cognitive impairment serves as a reliable "proof-of-pharmacology" tool for new cholinergic compounds, particularly M1 mAChR agonists. nih.govukolegija.ltresearchgate.net By transiently blocking M1 receptors, this compound mimics certain cognitive dysfunctions seen in neurodegenerative disorders. nih.govukolegija.lt Researchers can then administer a novel cholinergic drug to observe if it can reverse the this compound-induced deficits, thus demonstrating its pharmacological activity and potential therapeutic benefit. nih.govukolegija.ltuniversiteitleiden.nl

A study involving healthy elderly subjects demonstrated that this compound caused dose- and concentration-dependent temporary declines in cognitive functioning, including sustained attention, verbal memory, and working memory. nih.govukolegija.lt This supports the use of a this compound pharmacological challenge model to demonstrate the cognition-enhancing effects of new cholinergic compounds. nih.govukolegija.lt The model can help quantify the concentration-effect relationships of these new compounds. nih.govukolegija.lt

Cognitive DomainEffect of this compound ChallengeMeasurement
Sustained AttentionSignificant impairmentAdaptive Tracking
Verbal MemoryFewer words recalledVerbal Learning Task
Working MemoryIncreased reaction timen-back task

This table summarizes the cognitive domains affected by a this compound challenge, providing a basis for testing the reversal effects of novel cholinergic compounds.

In Silico Prediction and Computational Modeling

In silico methods, which involve computer simulations and computational modeling, are increasingly vital in modern drug discovery and development to predict the properties and interactions of chemical compounds. patheon.com These approaches can forecast a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential interactions with biological targets. patheon.com For this compound, these techniques offer insights into its molecular behavior and help in designing further experimental studies. researchgate.netnih.gov

Quantitative structure-activity relationship (QSAR) studies and mechanistic mathematical modeling are two primary computational approaches used to analyze and predict the transport and distribution of small molecules like this compound. nih.gov These models can help in understanding the molecular pathways underlying its transport and in designing experiments to probe these mechanisms. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biorxiv.org In the context of this compound, docking software is used to model its interaction with target receptors, such as the muscarinic acetylcholine receptors and acetylcholinesterase (AChE). researchgate.netnih.gov

One study utilized the SwissDock docking software to investigate the interaction between this compound and AChE. researchgate.netnih.gov The in silico prediction revealed that this compound can act as a weak inhibitor of AChE. researchgate.netnih.gov The lowest predicted binding energy corresponded to a hydrogen bond between the this compound molecule and the Tyr 341 residue in the AChE protein structure, further stabilized by π-π interactions with other residues. researchgate.netnih.gov

Docking SoftwareTarget ProteinPredicted InteractionBinding Energy
SwissDockAcetylcholinesterase (AChE)H-bond with Tyr 341; π-π interactions with Tyr 72, Trp 286, and Tyr 341-7.84 kcal/mol

This interactive table presents the specifics of the in silico docking analysis of this compound with Acetylcholinesterase.

Animal Model Selection and Validation for Specific Research Questions

The selection and validation of appropriate animal models are critical for the preclinical evaluation of drugs. bahniks.comnih.gov In this compound research, animal models are primarily used to study its effects on cognition and behavior, often to model cognitive impairment seen in human conditions like Alzheimer's disease. bahniks.comnih.gov

Studies in rodents have been conducted to assess the validity of using this compound to create animal models of cognitive disruption. bahniks.comnih.gov However, the results have been somewhat inconsistent. One study using Wistar rats in a Morris water maze task found that this compound did affect memory acquisition and retention but did not recommend it as a reliable tool for modeling cognitive impairment due to variability in effects across different memory tasks. bahniks.com Another study comparing this compound to the non-selective muscarinic antagonist scopolamine (B1681570) in rats found that while both drugs impaired short-term memory, this compound had less impact on sensorimotor responding and food motivation, suggesting it might be a more specific tool for studying cholinergic memory deficits. nih.gov

The choice of animal model and behavioral paradigm is crucial. For instance, some studies have noted that while this compound can induce memory deficits, these may not be consistent across all cognitive domains or testing methodologies. bahniks.com The validation of these models often involves comparing the behavioral effects of this compound with other anticholinergic drugs like scopolamine. nih.gov Research has also explored the use of chick embryos to study the potential developmental effects of this compound, highlighting the diverse range of animal models employed depending on the research question. researchgate.net

Future Research Directions and Unexplored Avenues for Biperiden

Further Elucidation of Specific Receptor Subtype Contributions beyond M1

Research has shown that the stereoisomers of Biperiden (B1667296) possess different affinities for various receptor subtypes. Specifically, the (+)-enantiomer of this compound displays a high affinity for M1 receptors, intermediate affinity for M2 receptors in the ileum, and low affinity for M2 receptors in the heart. nih.gov This makes (+)-Biperiden a highly selective antagonist for M1 over cardiac M2α receptors, even more so than the classic M1-selective antagonist, pirenzepine. nih.gov In contrast, (-)-Biperiden (B1169098) shows low and relatively uniform affinity for all tested muscarinic subtypes. nih.gov Some preclinical studies also highlight this compound's activity as an M4 receptor antagonist in modulating the effects of ethanol reward, suggesting this subtype's role in its mechanism. researchgate.netnih.govnih.gov

Future research should aim to systematically dissect the contribution of each muscarinic receptor subtype to this compound's therapeutic effects and side-effect profile. This could involve using subtype-selective knockout animal models and advanced imaging techniques to map the specific brain regions and physiological functions modulated by this compound's action on M2, M4, and other receptors. Such studies are crucial for understanding the full spectrum of its activity and could lead to the development of more targeted therapies.

Affinity of this compound Enantiomers for Muscarinic Receptor Subtypes nih.gov
EnantiomerReceptor Subtype (Tissue)Affinity (pA2 value)Relative Selectivity
(+)-BiperidenM1 (Rabbit Vas Deferens)9.07Highest
(+)-BiperidenM2β (Guinea-Pig Ileum)8.27Intermediate
(+)-BiperidenM2α (Rat Left Atrium)7.25Low
(-)-BiperidenM1, M2α, M2β5.59 - 6.38Low and Non-distinguishable

Exploration of this compound's Role in Other Neurological and Psychiatric Conditions Based on Preclinical Findings

Preclinical and preliminary clinical findings suggest that this compound's therapeutic potential may extend beyond movement disorders. Its modulation of central cholinergic and dopaminergic systems has prompted investigations into its utility for substance use disorders, seizure control, and even cancer therapy. medchemexpress.comresearchgate.netnih.gov

In the context of substance use, studies have explored this compound's effects on cocaine and ethanol addiction. A double-blind, placebo-controlled trial found that this compound significantly reduced the amount of cocaine/crack used and increased treatment compliance. researchgate.net Preclinical research supports this, showing that this compound can decrease cocaine-induced conditioned place preference (CPP). nih.gov Similarly, studies in mice demonstrated that this compound blocked the expression of ethanol-induced CPP, suggesting it can modulate alcohol reward mechanisms, possibly through its action on M1/M4 receptors and subsequent changes in the mesolimbic dopamine (B1211576) system. researchgate.netnih.gov

Furthermore, this compound has been analyzed as a potential anticonvulsant for treating intoxication by organophosphorus nerve agents like sarin. wikipedia.orgnih.govresearchgate.net In another distinct therapeutic area, in-vitro and in-vivo research has shown that this compound can inhibit proliferation and induce apoptosis in human pancreatic ductal adenocarcinoma cells, reducing tumor size in a xenograft mouse model. medchemexpress.com These diverse findings warrant further investigation to establish the clinical relevance and underlying mechanisms of this compound in these conditions.

Summary of Preclinical and Exploratory Findings for this compound
Potential ConditionKey FindingReference
Cocaine Use DisorderReduced craving and amount of cocaine/crack used in a clinical trial; decreased cocaine-induced conditioned place preference in preclinical studies. nih.govresearchgate.net
Alcohol Use DisorderBlocked the expression of ethanol-induced conditioned place preference in mice, modulating alcohol reward. researchgate.netnih.gov
Organophosphate PoisoningAnalyzed as a potential anticonvulsant against nerve agents. wikipedia.orgnih.govresearchgate.net
Pancreatic CancerInhibited cell proliferation and induced apoptosis in human pancreatic cancer cells; reduced tumor size in a mouse model. medchemexpress.com
Psychosis/SchizophreniaInvestigated for its role in cognitive functioning in subjects with psychosis. nih.govresearchgate.net

Identification of Additional Novel Molecular Targets and Signaling Pathways

While this compound's primary mechanism is antagonism of muscarinic receptors, emerging research has identified other molecular targets that may contribute to its pharmacological effects. One notable finding is the inhibition of the enzyme acetylcholinesterase (AChE). nih.govresearchgate.netnih.gov Studies have demonstrated that this compound acts as a weak, uncompetitive inhibitor of AChE. researchgate.netnih.gov Although this inhibition is significantly weaker than that of dedicated AChE inhibitors like donepezil, it represents a distinct mechanism from its receptor-blocking activity. nih.gov This interaction, while likely not significant at typical clinical concentrations, could become relevant in high-dose situations and suggests that the this compound structure could serve as a template for developing new AChE inhibitors. researchgate.netnih.gov

Beyond the cholinergic system, this compound has been identified as a functional inhibitor of acid sphingomyelinase (ASM), an enzyme involved in cellular signaling and stress responses. medchemexpress.com Additionally, some reports indicate that this compound possesses nicotinolytic activity, suggesting an interaction with nicotinic acetylcholine (B1216132) receptors, which is another area for future exploration. drugbank.com Research into its effects on pancreatic cancer also identified the MALT1 protein as a target. medchemexpress.com Identifying and validating these novel targets and their associated signaling pathways is a critical direction for future research. This could reveal unexpected therapeutic opportunities and provide a more complete understanding of this compound's biological activities.

Advanced Computational and In Silico Studies for Drug Design and Mechanism Prediction

Computational and in silico methods are becoming increasingly powerful tools in pharmacology for predicting drug-target interactions and understanding mechanisms of action. Such approaches have already been applied to this compound, notably in the investigation of its binding to acetylcholinesterase. nih.govresearchgate.netnih.gov Using the SwissDock server, researchers predicted the binding energy and specific molecular interactions between this compound and the AChE protein structure. researchgate.netnih.gov The in silico model suggested that the interaction is stabilized by a hydrogen bond with the amino acid residue Tyr 341 and by π-π interactions with other tyrosine and tryptophan residues. nih.govnih.gov

Future research can leverage more advanced computational techniques to expand upon these initial findings. Large-scale molecular docking studies could screen this compound against a wide array of protein targets to systematically identify novel interactions and potential off-target effects. plos.org Molecular dynamics simulations could provide deeper insights into the conformational changes that occur when this compound binds to muscarinic receptor subtypes or its other identified targets like AChE. These computational models can help predict how structural modifications to the this compound molecule might alter its binding affinity and selectivity, thereby guiding the rational design of new derivatives with improved therapeutic profiles. Such in silico studies represent a cost-effective and efficient strategy to generate new hypotheses and prioritize experimental research. plos.org

Development of Research Tools and Probes based on this compound Scaffold

The unique properties of the this compound molecule, particularly its stereoisomer-specific receptor selectivity, make its chemical structure (scaffold) a valuable starting point for the development of new research tools. As noted, (+)-Biperiden is a highly potent and selective antagonist for the M1 muscarinic receptor over the cardiac M2α subtype. nih.gov This inherent selectivity suggests that (+)-Biperiden itself can be used as a valuable pharmacological tool to probe the function of M1 receptors in various physiological and pathological processes. nih.gov

Furthermore, the this compound scaffold could be chemically modified to create novel probes for research. For example, by incorporating radioisotopes or fluorescent tags, derivatives of this compound could be synthesized for use in positron emission tomography (PET) imaging or fluorescence microscopy. These probes would allow for the visualization and quantification of muscarinic receptor distribution and occupancy in the brain in vivo, providing critical information for both basic neuroscience research and drug development. Additionally, the finding that this compound can inhibit acetylcholinesterase, albeit weakly, suggests its scaffold could serve as a "lead structure" for the design of new, more potent AChE inhibitors. nih.govresearchgate.netnih.gov By systematically modifying the this compound structure, medicinal chemists could develop novel compounds with optimized activity for specific research or therapeutic purposes.

Q & A

Q. What experimental models are used to investigate Biperiden’s anticholinergic effects on cognition, and what methodological controls are essential?

this compound’s cognitive effects are studied using rodent models (e.g., Lister Hooded rats) and human trials. In rodents, tasks like delayed matching-to-sample tests assess memory impairment, with doses standardized to 3–10 mg/kg intraperitoneally . Human studies employ verbal learning tasks (e.g., 15-word recall) and n-back tests to measure episodic memory and working memory, respectively. Critical controls include placebo groups, counterbalanced crossover designs, and monitoring serum drug levels to confirm pharmacokinetic consistency . Baseline cognitive assessments are mandatory to isolate drug-specific effects from inter-individual variability .

Q. How does this compound’s selectivity for muscarinic receptor subtypes influence experimental design in cholinergic research?

this compound preferentially antagonizes M1 receptors, unlike non-selective agents like scopolamine. Studies comparing this compound with pan-antagonists must include receptor-binding affinity assays (e.g., radioligand displacement) to confirm selectivity . Experimental designs should control for off-target effects by co-administering selective agonists (e.g., xanomeline for M1) to reverse this compound-induced deficits . EEG or fMRI can validate neural correlates of M1 modulation, such as altered P50 auditory evoked potentials during sensory gating tasks .

Advanced Research Questions

Q. What statistical approaches resolve contradictions in this compound’s effects on sensory gating (e.g., P50 amplitude increases vs. expected decreases)?

Discrepancies in P50 outcomes (e.g., this compound enlarging P50 amplitude in paired-click paradigms vs. scopolamine reducing it) arise from methodological differences. To address this:

  • Conduct sensitivity analyses comparing stimulus intervals (500 ms vs. 1 s trains) and receptor selectivity .
  • Use mixed-effects models to account for inter-study variability in dosing (e.g., 4 mg oral vs. 2 mg IV).
  • Apply Bayesian meta-analysis to weight studies by sample size and experimental rigor, identifying covariates like genetic polymorphisms in CHRM1 .

Q. How to optimize a double-blinded RCT evaluating this compound’s antiepileptogenic potential, considering attrition and biomarker variability?

Key design elements include:

  • Primary endpoint : Incidence of post-traumatic epilepsy (PTE) over 2 years, with Kaplan-Meier survival analysis and Cox proportional hazards models .
  • Secondary biomarkers : Serial EEG (e.g., spike frequency), MRI volumetry for hippocampal atrophy, and CSF proteomics (e.g., S100B, GFAP) .
  • Missing data : Implement chained-equation multiple imputation for dropouts, validated by complete-case sensitivity analysis .
  • Stratification : By injury severity (e.g., Marshall CT score) and genetic risk factors (e.g., APOE ε4 status) .

Q. What in silico and in vitro methods validate this compound’s off-target interactions (e.g., acetylcholinesterase inhibition)?

  • Ellman’s assay : Quantify AChE activity post-Biperiden exposure (IC50 ~1.11 mmol/L), using donepezil as a positive control .
  • Molecular docking : SwissDock simulations predict binding affinities to AChE (e.g., ΔG = −7.84 kcal/mol via Tyr341 H-bonding) .
  • Functional assays : Co-administer this compound with AChE inhibitors (e.g., rivastigmine) in cortical neuron cultures; measure acetylcholine via LC-MS to disentangle receptor vs. enzyme effects .

Methodological Guidance

  • Dose-response calibration : For cognitive studies, use staggered dosing (2 mg, 4 mg) with Tmax-adjusted testing (90 min and 4 hr post-dose) to capture acute vs. residual effects .
  • Confounding variables : Control for circadian effects (morning vs. evening dosing) and concomitant medications (e.g., SSRIs with anticholinergic properties) .
  • Ethical considerations : Include explicit exclusion criteria for glaucoma, benign prostatic hyperplasia, and cardiovascular disorders due to M1/M3 cross-reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.